tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate,Mixtureofdiastereomers
Description
The compound tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate (hereafter referred to as the target compound) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a substituted indenylmethyl moiety at the 4-position. The indenyl group contains 5,6-dimethoxy substituents and an amino group at the 1-position, contributing to stereochemical complexity. As a mixture of diastereomers, this compound exhibits distinct spatial configurations due to stereogenic centers in the indenylmethyl-piperidine backbone. Such diastereomerism impacts physicochemical properties (e.g., solubility, melting point) and biological activity, making it relevant in pharmaceutical research, particularly in acetylcholinesterase (AChE) inhibition studies for Alzheimer’s disease therapeutics .
The tert-butyl carbamate (Boc) group serves as a protective moiety for amines during synthesis, while the 5,6-dimethoxyindane fragment is structurally analogous to Donepezil, a clinically approved AChE inhibitor .
Properties
Molecular Formula |
C22H34N2O4 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
tert-butyl 4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H34N2O4/c1-22(2,3)28-21(25)24-8-6-14(7-9-24)10-16-11-15-12-18(26-4)19(27-5)13-17(15)20(16)23/h12-14,16,20H,6-11,23H2,1-5H3 |
InChI Key |
REANHAGQYOFAEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2CC3=CC(=C(C=C3C2N)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate involves multiple steps. One common synthetic route starts with the preparation of the indene moiety, followed by the introduction of the piperidine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace specific functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. .
Scientific Research Applications
tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry
Mechanism of Action
The mechanism of action of tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmaceutical Relevance
- However, diastereomer mixtures may complicate pharmacokinetic profiles, necessitating enantiomeric resolution for clinical use .
- Derivatives like 4-((5,6-Dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carbaldehyde (CAS 120013-84-5) are critical intermediates in optimizing Donepezil’s efficacy and reducing off-target effects .
Analytical Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
